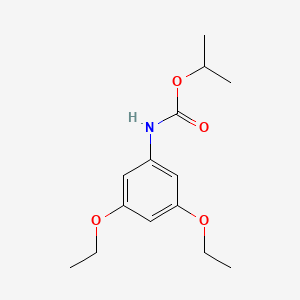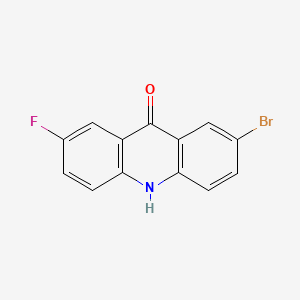![molecular formula C9H18F3NO5Si B14124121 Trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate](/img/structure/B14124121.png)
Trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate typically involves the reaction of 3-(trimethoxysilyl)propylamine with 2,2,2-trifluoroethyl chloroformate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The general reaction scheme is as follows:
[ \text{3-(Trimethoxysilyl)propylamine} + \text{2,2,2-Trifluoroethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form polysiloxanes.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Substitution: Nucleophiles such as amines or alcohols.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Major Products
Hydrolysis: Silanols and polysiloxanes.
Substitution: Carbamate derivatives.
Condensation: Polysiloxanes with varying degrees of cross-linking.
科学研究应用
Trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of functionalized silanes and siloxanes.
Medicine: Investigated for use in drug delivery systems and as a component in medical devices.
作用机制
The mechanism of action of trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate involves its ability to undergo hydrolysis and condensation reactions. The trimethoxysilyl group hydrolyzes to form silanols, which can then condense to form siloxane bonds. This property is particularly useful in the formation of cross-linked networks in coatings and adhesives. The trifluoroethyl group imparts hydrophobicity and chemical resistance to the compound, enhancing its performance in various applications.
相似化合物的比较
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but contains a methacrylate group instead of a carbamate group.
Vinyl [3-(trimethoxysilyl)propyl]carbamate: Contains a vinyl group instead of a trifluoroethyl group.
(3,3,3-Trifluoropropyl)trimethoxysilane: Contains a trifluoropropyl group instead of a trifluoroethyl group.
Uniqueness
Trifluoroethyl [3-(trimethoxysilyl)propyl]carbamate is unique due to the presence of both a trifluoroethyl group and a trimethoxysilylpropyl group. This combination imparts distinct properties such as enhanced hydrophobicity, chemical resistance, and the ability to form cross-linked networks through hydrolysis and condensation reactions. These properties make it particularly valuable in applications requiring durable and stable materials.
属性
分子式 |
C9H18F3NO5Si |
|---|---|
分子量 |
305.32 g/mol |
IUPAC 名称 |
2,2,2-trifluoroethyl N-(3-trimethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C9H18F3NO5Si/c1-15-19(16-2,17-3)6-4-5-13-8(14)18-7-9(10,11)12/h4-7H2,1-3H3,(H,13,14) |
InChI 键 |
WFZBPNBTTAVTAD-UHFFFAOYSA-N |
规范 SMILES |
CO[Si](CCCNC(=O)OCC(F)(F)F)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(4-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14124041.png)
![4'-Methoxy-N-phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14124051.png)

![3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14124062.png)
![D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, Methyl ester](/img/structure/B14124066.png)

![[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B14124082.png)
![3-phenyl-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124089.png)


![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124101.png)

![N-[2-(2-chlorophenyl)ethyl]formamide](/img/structure/B14124108.png)
